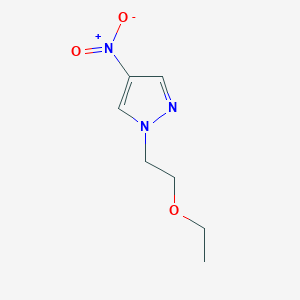![molecular formula C14H16F6N2 B6361640 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane CAS No. 1240566-28-2](/img/structure/B6361640.png)
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be related to the family of (thio)urea derivatives, which have been used extensively as organocatalysts in organic chemistry . One of the key features of these compounds is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Synthesis Analysis
While specific synthesis information for “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane” was not found, there are related compounds that have been synthesized. For instance, (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol has been produced via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .Wirkmechanismus
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .
Mode of Action
Related compounds, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, are known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Related compounds have been used extensively in promoting organic transformations .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using BTMPD in lab experiments is its unique properties. BTMPD is insoluble in water, which makes it easier to work with in a lab setting. In addition, BTMPD can bind to certain proteins and enzymes, which makes it useful for studying the structure and dynamics of proteins. However, BTMPD is not very stable in solution and can decompose over time, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving BTMPD. These include further studies of its mechanism of action, as well as its potential as a drug candidate. In addition, further studies could be conducted to explore its potential as a fluorescent probe for studying the structure and dynamics of proteins and for detecting small molecules in biological systems. Finally, further research could be conducted to explore the potential of BTMPD as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Synthesemethoden
BTMPD can be synthesized through several different methods. The most common method involves the reaction of trifluoromethylbenzyl chloride (TFMBC) with 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction is carried out in the presence of a base such as triethylamine (TEA) and yields BTMPD as the desired product. Other methods of synthesis include the reaction of 1,4-dibromobenzene with DABCO and the reaction of 1,4-dibromobenzene with trifluoromethylbenzyl bromide (TFMBB).
Wissenschaftliche Forschungsanwendungen
BTMPD has been used extensively in scientific research due to its unique properties. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in the synthesis of other compounds. BTMPD has also been studied as a potential drug candidate due to its ability to bind to certain proteins and enzymes. In addition, BTMPD has been used as a fluorescent probe for studying the structure and dynamics of proteins, as well as for detecting small molecules in biological systems.
Eigenschaften
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F6N2/c15-13(16,17)11-6-10(7-12(8-11)14(18,19)20)9-22-4-1-2-21-3-5-22/h6-8,21H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBIDGDFZMZSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95%](/img/structure/B6361586.png)

![2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361606.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)
![3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361630.png)
![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)
![4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361646.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B6361654.png)
